MPI_5a vs. Clinical-Stage HDAC6 Inhibitors: Biochemical Potency (IC50) Comparison
MPI_5a inhibits HDAC6 with an IC50 of 36 nM . This places it intermediate between the clinical candidate ACY-1215 (Ricolinostat, IC50 5 nM) and the tool compound HPOB (IC50 56 nM) [1]. Compared to Tubastatin A (IC50 15 nM) [2] and Nexturastat A (IC50 5 nM) [3], MPI_5a shows reduced potency, which may be advantageous in contexts requiring partial inhibition or reduced target engagement.
| Evidence Dimension | HDAC6 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 36 nM |
| Comparator Or Baseline | ACY-1215: 5 nM; HPOB: 56 nM; Tubastatin A: 15 nM; Nexturastat A: 5 nM |
| Quantified Difference | 7.2-fold less potent than ACY-1215; 1.6-fold more potent than HPOB; 2.4-fold less potent than Tubastatin A; 7.2-fold less potent than Nexturastat A |
| Conditions | Cell-free enzymatic assay using recombinant HDAC6 |
Why This Matters
Intermediate potency offers a balance between efficacy and potential off-target effects, enabling fine-tuning of HDAC6 inhibition in sensitive cellular models.
- [1] Adooq Bioscience. HPOB | HDAC6 inhibitor. Product Datasheet. View Source
- [2] Adooq Bioscience. Tubastatin A | HDAC6 inhibitor. Product Datasheet. View Source
- [3] Adooq Bioscience. Nexturastat A | HDAC6 inhibitor. Product Datasheet. View Source
